N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with Methoxyphenyl Group: The pyrazole ring is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to introduce the methoxyphenyl group.
Formation of Phenoxyacetamide Moiety: The final step involves the reaction of the substituted pyrazole with 2-methylphenoxyacetyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biological Research: It is used in studies to understand its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenyl)-N-methylacetamide
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- 2-Cyano-N-(2,5-dioxopyrrolidin-1-yl)acetamide
Uniqueness
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-2-(2-METHYLPHENOXY)ACETAMIDE is unique due to its combination of a pyrazole ring with methoxyphenyl and phenoxyacetamide groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C20H21N3O3 |
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Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C20H21N3O3/c1-15-5-3-4-6-18(15)26-14-20(24)22-19-11-12-21-23(19)13-16-7-9-17(25-2)10-8-16/h3-12H,13-14H2,1-2H3,(H,22,24) |
InChI Key |
DATUXMXSZFZFII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC=NN2CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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